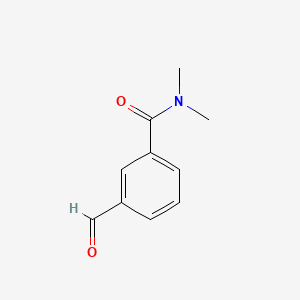

3-formyl-N,N-dimethylbenzamide

Descripción

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a recurring structural feature in many biologically active compounds. iosrphr.orgresearchgate.net The versatility of the benzamide core allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with diverse pharmacological properties. nih.gov These properties include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.netnih.gov The ability to readily modify the benzamide structure has made it a focal point for the design of novel therapeutic agents. nih.govnih.gov

Beyond medicinal applications, benzamide derivatives are pivotal in organic synthesis. The amide group can act as a directing group in reactions, facilitating the regioselective functionalization of the aromatic ring. nih.gov This has been extensively utilized in directed ortho-metalation (DoM) strategies, a powerful tool for constructing complex aromatic molecules. nih.gov The synthesis of benzamides itself has been a subject of extensive research, with numerous methods developed for the formation of the amide bond. nih.gov

Overview of Formyl-Substituted Benzamides in Organic Synthesis

The introduction of a formyl group (-CHO) onto the benzamide scaffold, creating formyl-substituted benzamides, significantly expands their synthetic utility. The formyl group is a versatile functional group that can participate in a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in various carbon-carbon bond-forming reactions.

Formyl-substituted benzamides are valuable intermediates in the synthesis of more complex molecules. researchgate.net For instance, they can be used to construct heterocyclic systems or to introduce other functional groups through reactions such as the Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. The presence of both the amide and the formyl group on the same aromatic ring allows for sequential and regioselective modifications, making these compounds powerful building blocks in multistep synthetic sequences. The synthesis of formyl-substituted benzamides can be achieved through various formylation methods applied to benzamide precursors. organic-chemistry.org

Positioning of 3-Formyl-N,N-dimethylbenzamide within Advanced Organic Chemistry Research

This compound distinguishes itself within the broader class of formyl-substituted benzamides due to the specific placement of its functional groups. The formyl group at the meta-position (position 3) relative to the N,N-dimethylcarboxamide group influences the electronic properties and reactivity of the aromatic ring in a distinct manner compared to its ortho- and para-isomers.

The N,N-dimethylamide group is a strong directing group in electrophilic aromatic substitution, but its influence is primarily directed to the ortho and para positions. The meta-positioning of the formyl group in this compound, therefore, often requires specific synthetic strategies for its introduction. Its unique reactivity profile makes it a valuable tool for accessing specific substitution patterns on the benzene ring that might be difficult to achieve with other isomers. Researchers are exploring its use in the synthesis of targeted molecules where this specific arrangement of functional groups is crucial for the desired properties or biological activity.

Current Research Trends and Unexplored Avenues for this compound

Current research involving this compound and related compounds is focused on leveraging its unique structural features for the development of novel synthetic methodologies and the creation of new functional materials and biologically active compounds. The reactivity of the formyl group is being exploited in various catalytic processes and multicomponent reactions to build molecular complexity efficiently.

Unexplored avenues for this compound lie in its application in areas such as materials science, where the specific electronic and steric properties imparted by the 3-formyl and N,N-dimethylamide groups could be harnessed for the development of new polymers, liquid crystals, or molecular sensors. Furthermore, its potential as a precursor for novel heterocyclic scaffolds with interesting photophysical or electronic properties remains an area with significant room for exploration. The development of more efficient and sustainable methods for its synthesis is also an ongoing area of interest. chemicalbook.comnih.gov

Below is a table summarizing the key properties of this compound and a related isomer for comparison.

| Property | This compound | 4-Formyl-N,N-dimethylbenzamide |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol | 177.20 g/mol nih.gov |

| IUPAC Name | This compound | 4-formyl-N,N-dimethylbenzamide nih.gov |

| CAS Number | 68488-46-0 | 58287-76-6 nih.gov |

| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)C=O | CN(C)C(=O)C1=CC=C(C=C1)C=O nih.gov |

Note: Some physicochemical properties for this compound are not as readily available in public databases as its para-isomer, highlighting a potential area for further characterization.

Propiedades

IUPAC Name |

3-formyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTDKUFZGNDHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155339 | |

| Record name | Benzamide, 3-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-36-1 | |

| Record name | Benzamide, 3-formyl-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Formyl N,n Dimethylbenzamide and Analogues

Direct Synthetic Routes to 3-Formyl-N,N-dimethylbenzamide

Direct synthesis involves introducing the formyl group onto a pre-existing N,N-dimethylbenzamide molecule. The success of this approach hinges on controlling the regioselectivity of the formylation reaction.

The N,N-dimethylcarbamoyl group (-CON(CH₃)₂) on the N,N-dimethylbenzamide core is a deactivating, meta-directing group for electrophilic aromatic substitution reactions. This electronic property, in principle, allows for the direct introduction of a formyl group at the desired C-3 (meta) position using classic formylation methods.

Common electrophilic formylation reactions include:

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid under high pressure with a catalyst like aluminum chloride-cuprous chloride.

Vilsmeier-Haack Reaction: A milder approach that employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). nih.gov DMF can serve as a source for the formyl group in various transformations. nih.gov

However, the deactivating nature of the amide group can lead to low yields and may require harsh reaction conditions. A significant challenge in the functionalization of the N,N-dimethylbenzamide scaffold is the powerful directing effect of the amide group in ortho-lithiation reactions. The amide functionality is a potent directed metalation group (DMG), which facilitates the removal of a proton at the ortho-position by strong bases like alkyllithiums. researchgate.net This subsequent reaction with an electrophile, such as DMF, would lead predominantly to the ortho-formylated product rather than the desired meta-isomer. researchgate.netthieme-connect.de Therefore, direct electrophilic formylation remains the more plausible, albeit potentially low-yielding, strategy for obtaining the meta-substituted product.

A more reliable and versatile approach to this compound involves multi-step synthetic sequences starting from commercially available, appropriately substituted benzene (B151609) rings. Starting with a precursor that already contains a substituent at the 3-position bypasses the regioselectivity challenges of direct formylation. A common and highly efficient strategy begins with 3-formylbenzoic acid.

The synthesis proceeds via two main steps:

Activation of the Carboxylic Acid: The carboxylic acid group of 3-formylbenzoic acid is converted into a more reactive acyl derivative, typically an acid chloride. This is commonly achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation: The resulting 3-formylbenzoyl chloride is then reacted with dimethylamine (B145610) ((CH₃)₂NH) to form the corresponding N,N-dimethylamide bond, yielding the final product, this compound.

This sequence is generally high-yielding and provides unambiguous regiochemical control.

| Step | Starting Material | Reagents | Product | Typical Conditions |

| 1 | 3-Formylbenzoic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 3-Formylbenzoyl Chloride | Reflux in neat SOCl₂ or with catalytic DMF in a solvent like CH₂Cl₂ |

| 2 | 3-Formylbenzoyl Chloride | Dimethylamine ((CH₃)₂NH) | This compound | Addition of dimethylamine (gas, aqueous, or in solution) at low temperatures (e.g., 0 °C) in an inert solvent |

Precursor Transformations for N,N-Dimethylbenzamide Scaffolds

The synthesis of various substituted N,N-dimethylbenzamides, including the 3-formyl derivative, relies on robust methods for constructing the core N,N-dimethylbenzamide structure itself.

Organometallic reagents are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The synthesis of N,N-dimethylbenzamides can be achieved by reacting an aryl organometallic species with a suitable electrophile that provides the dimethylcarbamoyl group. thieme-connect.de

The general process involves:

Formation of the Organometallic Reagent: An aryl halide (e.g., bromobenzene (B47551) or a substituted bromobenzene) is reacted with a metal, such as lithium or magnesium, to generate the corresponding aryllithium or arylmagnesium (Grignard) reagent. thieme-connect.deyoutube.com

Reaction with a Carbamoylating Agent: The highly nucleophilic arylmetal reagent is then treated with an electrophile like dimethylcarbamoyl chloride (ClCON(CH₃)₂). The nucleophilic carbon of the organometallic attacks the electrophilic carbonyl carbon of the chloride, forming the amide bond.

Example Reaction: Phenylmagnesium Bromide + Dimethylcarbamoyl Chloride → N,N-Dimethylbenzamide

This method is highly versatile as a wide range of substituted aryl halides can be converted into their corresponding N,N-dimethylbenzamides.

| Organometallic Reagent | Electrophile | Product |

| Aryllithium (Ar-Li) | Dimethylcarbamoyl Chloride | N,N-Dimethylaryl-amide (Ar-CON(CH₃)₂) |

| Arylmagnesium Halide (Ar-MgX) | Dimethylcarbamoyl Chloride | N,N-Dimethylaryl-amide (Ar-CON(CH₃)₂) |

A direct method for synthesizing N,N-dimethylbenzamide from an unfunctionalized aromatic ring is through a Friedel-Crafts-type acylation reaction. quora.com In this approach, an aromatic compound such as benzene is reacted with dimethylcarbamoyl chloride (DMCC) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). quora.com

DMCC is a reactive acyl chloride derivative that transfers the dimethylcarbamoyl moiety to nucleophiles. wikipedia.orgallfordrugs.com The reaction with benzene proceeds via electrophilic aromatic substitution, where the carbamoyl (B1232498) cation or a complex of DMCC and the Lewis acid acts as the electrophile, attacking the aromatic ring to form N,N-dimethylbenzamide. quora.com While effective for simple arenes, this method can be limited by the substrate scope and the potential for side reactions, especially with substituted or deactivated aromatic rings.

| Aromatic Substrate | Reagent | Catalyst | Product |

| Benzene | Dimethylcarbamoyl Chloride | Aluminum Chloride (AlCl₃) | N,N-Dimethylbenzamide |

Amidation Reactions for Benzamide (B126) Formation

The creation of the N,N-dimethylbenzamide scaffold is a critical step. This can be accomplished through various amidation reactions, two of which are particularly noteworthy: direct amidation of carboxylic acids and the use of isatoic anhydride (B1165640).

Direct Amidation of Carboxylic Acids with Dimethylamines

The direct condensation of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic chemistry. diva-portal.org In the context of synthesizing N,N-dimethylbenzamide derivatives, this involves the reaction of a corresponding benzoic acid with dimethylamine.

The direct thermal treatment of a carboxylic acid and an amine can lead to amide formation. diva-portal.org However, this often requires high temperatures and can be inefficient. To facilitate this reaction under milder conditions, various coupling reagents and catalysts have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

For the synthesis of this compound, 3-formylbenzoic acid would be the required starting material. sigmaaldrich.comsynquestlabs.com The reaction would proceed by activating the carboxylic acid group of 3-formylbenzoic acid, followed by the addition of dimethylamine.

A variety of modern coupling reagents can be employed for this purpose, aiming for high yields and minimizing side reactions. While specific examples for this compound are not extensively detailed in the provided results, general procedures for direct amidation are well-established. For instance, zirconium tetrachloride (ZrCl4) has been shown to catalyze the amidation of 3-iodobenzoic acid with benzylamine, achieving a 27% conversion. rsc.org Similarly, catalysts like ZrCp2Cl2 have demonstrated effectiveness in other amidation reactions. rsc.org The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product.

Utilization of Isatoic Anhydride in N,N-Dimethylbenzamide Synthesis

Isatoic anhydride serves as a versatile starting material for the synthesis of various benzamide derivatives, particularly ortho-aminobenzamides. google.comgoogle.com The reaction of isatoic anhydride with a primary amine typically results in the formation of a 2-amino-N-substituted benzamide. sciencemadness.org This method offers an alternative route to N,N-dimethylbenzamide analogues.

The synthesis of o-amino-N,N-dimethylbenzamide from isatoic anhydride and dimethylamine or its salts has been reported with high yields. google.comgoogle.com The reaction is advantageous due to readily available and inexpensive starting materials, simple operation, and suitability for industrial production. google.comgoogle.com

Different solvents and forms of dimethylamine can be used to optimize the reaction. For example, reacting isatoic anhydride with an aqueous solution of dimethylamine in acetonitrile (B52724) at room temperature for 4 hours resulted in a good yield of the target compound. google.comgoogle.com Other solvents like ethylene (B1197577) dichloride, ethyl acetate, and N,N-dimethylformamide have also been successfully employed. google.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (hours) | Purity (%) | Yield (%) | Reference |

| Isatoic Anhydride | Dimethylamine (aqueous) | Acetonitrile | 4 | 96.5 | - | google.com |

| Isatoic Anhydride | Dimethylamine (aqueous) | Ethylene Dichloride | 5 | 94.0 | 85.0 | google.com |

| Isatoic Anhydride | Dimethylamino formic acid | Ethyl Acetate | 4 | 99.0 | - | google.com |

| Isatoic Anhydride | Dimethylamine (gas) | Methanol (B129727) | 4 | 98.8 | 96.8 | google.com |

Catalytic Approaches in the Synthesis of Formyl-N,N-dimethylbenzamide Analogues

Catalytic methods offer efficient and selective pathways for constructing complex molecules like formyl-N,N-dimethylbenzamide analogues. These approaches often involve transition metals and aim to control the position of functional groups with high precision.

Transition-Metal-Catalyzed Amidation and Formylation

Transition-metal catalysts play a crucial role in modern organic synthesis, enabling reactions that are otherwise difficult to achieve. In the context of synthesizing formyl-N,N-dimethylbenzamide analogues, these catalysts can be employed for both the amidation and formylation steps.

While direct catalytic amidation of 3-formylbenzoic acid is a plausible route, another strategy involves the formylation of a pre-existing N,N-dimethylbenzamide molecule. Transition-metal-catalyzed formylation reactions can introduce a formyl group at a specific position on the aromatic ring.

Isocyanides are versatile reagents in transition-metal-catalyzed reactions and can be used as a source for the amide group. dp.tech Palladium-catalyzed reactions, for example, are widely used for C-C and C-N bond formation. The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic rings, although it may not be suitable for unactivated rings like benzene itself. stackexchange.com

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new functional group specifically at that ortho position. organic-chemistry.org

The tertiary amide group (-CONR2) is an effective DMG. wikipedia.org Therefore, N,N-dimethylbenzamide can be subjected to DoM to introduce a formyl group at the ortho position. The process involves treating N,N-dimethylbenzamide with a strong base like n-butyllithium, followed by quenching the resulting ortho-lithiated species with a formylating agent such as N,N-dimethylformamide (DMF). harvard.edu

This method provides excellent control over the position of the incoming formyl group, making it a highly valuable tool for synthesizing ortho-substituted benzamides. The strength of the DMG and the reaction conditions are critical factors in the success of DoM. baranlab.org

Advanced Reagents and Optimized Reaction Conditions for Enhanced Yields and Selectivity

The continual development of new reagents and the optimization of reaction conditions are key to improving the efficiency and selectivity of chemical syntheses.

For direct amidation reactions, a range of advanced coupling reagents have been developed to minimize side reactions and improve yields. nih.gov These include carbodiimides, phosphonium (B103445) salts, and uranium salts. The choice of reagent often depends on the specific substrates and the desired reaction conditions.

In the synthesis of N,N-dimethylbenzamides from isatoic anhydride, optimizing the solvent and the source of dimethylamine can significantly impact the outcome. As shown in the table above, using dimethylamine gas in methanol can lead to very high yields and purity. google.com

For DoM reactions, the choice of the organolithium base and the use of additives like tetramethylethylenediamine (TMEDA) can enhance the rate and efficiency of the metalation step. baranlab.org The temperature at which the reaction is carried out is also crucial for preventing side reactions and ensuring the stability of the lithiated intermediate.

Furthermore, recent advancements have focused on developing greener and more sustainable synthetic methods. This includes the use of catalytic amounts of reagents, solvent-free reaction conditions, and reagents that produce benign byproducts. nih.gov

Chemical Reactivity and Transformation Studies of 3 Formyl N,n Dimethylbenzamide

Reactivity of the Formyl Group in 3-Formyl-N,N-dimethylbenzamide

The formyl group, an aromatic aldehyde, is the more reactive of the two functionalities. It readily participates in oxidation, reduction, condensation, and various nucleophilic addition reactions, providing pathways to a wide array of derivatives.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 3-(N,N-dimethylcarbamoyl)benzoic acid. This transformation is a fundamental reaction in organic chemistry, typically achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). The reaction involves the conversion of the C-H bond of the aldehyde into a C-O bond, resulting in a higher oxidation state at the carbonyl carbon. This synthesis provides a key intermediate where the formyl group is converted into a functionality that can participate in further reactions such as esterification or amide bond formation.

| Reactant | Typical Reagent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 3-(N,N-dimethylcarbamoyl)benzoic acid |

Conversely, the formyl group can be selectively reduced to a primary alcohol, the hydroxymethyl group, to form (3-(hydroxymethyl)phenyl)(dimethylamino)methanone. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice that selectively reduces aldehydes and ketones without affecting the more stable amide functionality. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken as it can also reduce the amide group under more forcing conditions. This reaction is a cornerstone of synthesis, converting an electrophilic carbonyl carbon into a nucleophilic alcohol.

| Reactant | Typical Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 3-(Hydroxymethyl)phenylmethanone |

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.net This condensation reaction is typically catalyzed by a small amount of acid and involves a two-step mechanism: nucleophilic addition of the amine to the electrophilic aldehyde carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. wjpsonline.comnih.gov The stability of the resulting Schiff base is influenced by the substituents; aromatic amines generally yield more stable, conjugated products compared to aliphatic amines. wjpsonline.com This reaction is highly valuable for installing complex nitrogen-containing moieties and for the synthesis of ligands used in coordination chemistry. researchgate.netscience.gov

| Reactant 1 | Reactant 2 (Primary Amine) | Product Class |

|---|---|---|

| This compound | R-NH₂ (e.g., Aniline) | Schiff Base / Imine |

The electrophilic carbon atom of the formyl group is susceptible to attack by a wide range of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation.

Grignard Reaction: Organomagnesium halides (Grignard reagents, R-MgX) add to the aldehyde to produce a secondary alcohol after an aqueous workup. This allows for the introduction of various alkyl, vinyl, or aryl groups at the formyl position.

Wittig Reaction: Phosphonium (B103445) ylides (Wittig reagents, Ph₃P=CHR) react with the aldehyde to replace the carbonyl C=O bond with a C=C double bond, yielding an alkene. This method is highly effective for the synthesis of vinyl-substituted aromatic compounds.

These additions significantly expand the molecular complexity and provide access to a large family of derivatives from the parent aldehyde.

| Reactant | Reagent Type | Initial Product Type | Final Product Type (after workup) |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

| This compound | Wittig Reagent (Ph₃P=CHR) | Oxaphosphetane | Alkene |

Reactivity of the N,N-Dimethylamide Functionality

The N,N-dimethylamide group is significantly less reactive than the formyl group due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under specific conditions, the amide C-N bond can be activated and cleaved.

The activation of the typically inert C(acyl)-N bond of a tertiary amide like the one in this compound is a challenging but increasingly feasible transformation. rsc.orgnih.gov Such reactions often require overcoming the substantial resonance energy of the amide bond. Strategies have been developed that involve either transition-metal catalysis or metal-free approaches that destabilize the amide ground state. rsc.orgresearchwithrutgers.com

Under metal-free conditions, the reaction can proceed by converting the amide's carbonyl oxygen into a better leaving group, which facilitates nucleophilic attack at the carbonyl carbon and subsequent cleavage of the C-N bond. nih.govresearchwithrutgers.com This can lead to transamidation (replacement of the -NMe₂ group with another amine), esterification (replacement with an alcohol), or the formation of ketones (via addition of an organometallic reagent). Transition-metal-catalyzed methods can also achieve C-N bond cleavage through mechanisms like oxidative addition to a low-valent metal center. rsc.org These advanced methods allow the amide group to be used as a synthetic handle, for instance, as a leaving group in cross-coupling reactions. rsc.orgnih.gov

| Reactant | Reagent/Condition | Product Type |

|---|---|---|

| This compound | Amine (R₂NH) + Activator (e.g., Acid/Base or Metal Catalyst) | New Tertiary or Secondary Amide |

Transamidation Reactions

Transamidation, the conversion of one amide to another by reaction with an amine, is a crucial transformation in organic synthesis. While amides are generally stable, this reaction can be facilitated by catalysts that activate the amide bond. nih.gov For tertiary amides like this compound, palladium catalysts have shown effectiveness. For instance, the use of Pd(OAc)₂ with 2,2′-bipyridine (bpy) as a ligand has been successful in the transamidation of tertiary amides, yielding good results with aromatic amines. nih.gov However, a significant drawback of this method is the requirement of a large excess of the amine. nih.gov

Alternative methods for transamidation that avoid metal catalysts have also been explored. Boron reagents, such as B(OCH₂CF₃)₃, have been shown to mediate the transamidation of amides to secondary amides in good yields. nih.gov The reaction of N-benzyltyramine with N,N-dimethylformamide (DMF) provides an example of transamidation followed by reduction. exlibrisgroup.com This suggests that the N,N-dimethylamino group of this compound could potentially be exchanged with other amines under appropriate conditions, although specific studies on this compound are limited.

The general mechanism for metal-catalyzed transamidation often involves the initial reaction of the amide with the catalyst to form a metal-amidate complex. This complex then reacts with an amine to generate an adduct, followed by proton transfer and subsequent intramolecular nucleophilic attack to form a metallacycle, ultimately leading to the transamidated product. nih.gov

Role as an Acylating Agent in Organic Transformations

The N,N-dimethylbenzamide moiety can act as an acylating agent, transferring the benzoyl group to other nucleophiles. While direct acylation using N,N-dimethylbenzamides is not as common as using more reactive acylating agents like acyl chlorides, it can be achieved under specific conditions. For instance, the reaction of an organometallic reagent derived from benzene (B151609) with dimethylcarbamoyl chloride can produce N,N-dimethylbenzamide. stackexchange.comechemi.com This indicates the potential for the reverse reaction, where the N,N-dimethylamide group acts as a leaving group in the presence of a strong nucleophile.

In the context of Friedel-Crafts acylation, while acyl chlorides are typically used, the use of amides as acylating agents is less common but not unknown. The reactivity of the carbonyl group in this compound is influenced by the electronic effects of both the formyl and the N,N-dimethylamino groups on the aromatic ring.

Reactivity of the Aromatic Core

The reactivity of the benzene ring in this compound is dictated by the directing effects of its two substituents: the formyl group (-CHO) and the N,N-dimethylcarboxamide group (-CON(CH₃)₂).

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS) reactions, the formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.commasterorganicchemistry.com Conversely, the N,N-dimethylcarboxamide group is also generally considered a deactivating, meta-directing group. Therefore, incoming electrophiles will preferentially add to the positions meta to both substituents.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. youtube.com

The presence of two deactivating groups on the aromatic ring of this compound would make electrophilic substitution reactions more challenging compared to benzene itself, requiring harsher reaction conditions. masterorganicchemistry.com The regioselectivity will be directed to the carbon atom that is meta to both the formyl and the amide groups.

Nucleophilic Aromatic Substitution in Halogenated Analogues

Nucleophilic aromatic substitution (SNA) typically occurs on aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The reaction proceeds through either an addition-elimination mechanism (SNA) or an elimination-addition (benzyne) mechanism. chemistrysteps.comyoutube.com

For an SNA reaction to occur on a halogenated analogue of this compound, the halogen would serve as the leaving group. The presence of the electron-withdrawing formyl and N,N-dimethylcarboxamide groups would activate the ring towards nucleophilic attack. masterorganicchemistry.com The rate of reaction is generally enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. nih.govchemistrysteps.com In a halogenated derivative of this compound, the position of the halogen relative to the other two substituents would be crucial in determining the feasibility and outcome of a nucleophilic aromatic substitution reaction. For instance, in the reaction of primary and secondary 2,4-dichloro- and 2,3,4-trichlorobenzamides with ethanethiolate, an ortho-directing effect is observed. researchgate.net

Multi-Functional Transformations and Cascade Reactions Involving this compound

The bifunctional nature of this compound, possessing both an aldehyde and an amide group, makes it a valuable substrate in multi-component and cascade reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov

While specific examples detailing the use of this compound in such reactions are not prevalent in the provided search results, the reactivity of the closely related 3-formylchromones is well-documented. rsc.orgsemanticscholar.orgresearchgate.netnih.gov These compounds undergo multi-component cascade reactions with various substrates to form highly functionalized heterocyclic systems. rsc.orgresearchgate.netnih.gov For example, 3-formylchromones react with ethyl 2-(pyridine-2-yl)acetate derivatives and amidine hydrochlorides to produce bipyrimidine derivatives. rsc.orgresearchgate.net This suggests that this compound could similarly participate in complex, one-pot transformations. The aldehyde group can undergo initial reactions like Knoevenagel condensation or Michael addition, followed by cyclization involving the amide functionality or the aromatic ring. rsc.org

Application in the Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature for its use in the synthesis of heterocyclic compounds. Aldehydes are versatile starting materials for constructing a wide variety of heterocyclic rings. nih.gov For instance, the reaction of N,N-dimethylbenzamide diethylmercaptole with reagents like ethylenediamine (B42938) and 2-aminoethanol leads to the formation of 2-phenylimidazoline and 2-phenyloxazoline, respectively. researchgate.net This highlights the potential of the benzamide (B126) core in cyclization reactions.

Furthermore, N,N-dimethylacetamide has been utilized as an electrophilic carbon source in the synthesis of various N-heterocycles. researchgate.net By analogy, the carbonyl carbon of the amide in this compound could potentially serve a similar role. The aldehyde group can react with various dinucleophiles to form a range of heterocyclic structures. For example, reactions with hydrazines can yield pyrazoles, while reactions with hydroxylamine (B1172632) can lead to isoxazoles. The specific reaction pathways and resulting heterocyclic systems would depend on the reaction partners and conditions employed.

Spectroscopic Characterization and Structural Elucidation of 3 Formyl N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one- and two-dimensional NMR data, a definitive structural confirmation of 3-Formyl-N,N-dimethylbenzamide can be achieved.

High-Resolution 1H NMR and 13C NMR Spectral Analysis for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are essential for the initial structural verification of this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The ¹H NMR spectrum of N,N-dimethylbenzamide, a related structure, shows distinct signals for the aromatic protons and the N-methyl protons. chemicalbook.com Due to hindered rotation around the amide C-N bond, the two methyl groups are often non-equivalent, leading to two separate signals. montana.educdnsciencepub.com This phenomenon is a key characteristic of N,N-dimethyl amides. montana.eduresearchgate.net

For this compound, the expected ¹H NMR signals would include those for the formyl proton, the aromatic protons, and the N,N-dimethyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The ¹³C NMR spectrum of N,N-dimethylbenzamide displays signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbons. chemicalbook.com In this compound, additional signals corresponding to the formyl carbon and the substituted aromatic carbons would be observed.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shift values for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | 9.9 - 10.1 | 190 - 193 |

| Aromatic (Ar-H) | 7.5 - 8.2 | 125 - 140 |

| N-Methyl (N(CH₃)₂) | 2.9 - 3.1 (two signals possible) | ~35, ~39 (two signals possible) |

| Carbonyl (C=O) | - | 168 - 172 |

| Aromatic C-CHO | - | 135 - 138 |

| Aromatic C-CON | - | 136 - 139 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the through-bond and through-space connectivities between atoms. numberanalytics.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹JCH). numberanalytics.comsdsu.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule. For instance, it would definitively link the aromatic proton signals to their respective carbon signals in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. numberanalytics.com In the context of this compound, NOESY could be used to confirm the through-space relationship between the N-methyl groups and the aromatic protons, further solidifying the structural assignment.

Dynamic NMR Studies for Rotational Barriers and Conformational Dynamics of N,N-Dimethyl Amides

The rotation around the carbon-nitrogen bond in amides is restricted due to the partial double bond character arising from resonance. researchgate.netias.ac.in This restricted rotation often leads to the observation of distinct signals for the two N-methyl groups in N,N-dimethyl amides at room temperature. montana.edu

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as bond rotations. ut.eenih.gov By acquiring NMR spectra at different temperatures, the coalescence temperature—the temperature at which the two separate signals for the N-methyl groups merge into a single broad peak—can be determined. This data allows for the calculation of the rotational energy barrier (ΔG‡). ias.ac.in The rotational barriers in N,N-dimethyl amides are typically in a range that is conveniently studied by DNMR. ias.ac.in For N,N-dimethylbenzamide, this barrier has been a subject of investigation to understand the electronic and steric effects on the amide bond rotation. cdnsciencepub.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision. google.comrsc.org This precise mass allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₁NO₂), the expected monoisotopic mass is 177.07898 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Monoisotopic Mass | 177.07898 Da |

| Ion Adducts (e.g., [M+H]⁺, [M+Na]⁺) | Expected at m/z 178.08626 and 200.06820, respectively. uni.lu |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule's structure. libretexts.org The analysis of these fragments helps to piece together the molecular structure.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org

Loss of functional groups: The loss of the formyl group (CHO) or the dimethylamino group (N(CH₃)₂) would result in characteristic fragment ions.

Cleavage of the amide bond: The C-N bond of the amide can cleave, leading to fragments corresponding to the acylium ion and the dimethylamine (B145610) radical.

McLafferty Rearrangement: While more common in primary amides, related rearrangements could potentially occur. libretexts.org

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a important technique for identifying functional groups within a molecule. For benzamide (B126) derivatives, characteristic absorption bands reveal the presence of key structural features. In the case of N,N-dimethylbenzamide, a related compound, the gas-phase IR spectrum shows distinct peaks that can be correlated to specific vibrational modes. nist.gov For substituted benzamides, the positions of these bands can be influenced by the nature and position of the substituents on the aromatic ring.

In a related compound, 2-formyl-N-methylbenzamide, strong absorptions for the amide and formyl carbonyl groups are observed around 1680 cm⁻¹ and 1705 cm⁻¹, respectively. The absence of a nitrile peak around 2200 cm⁻¹ confirms the complete conversion of any nitrile precursors during synthesis. Studies on the adsorption of N,N-dimethylacetamide on cerium oxide have identified the C=O stretching of the adsorbed acetamide (B32628) at 1606 cm⁻¹. researchgate.net These findings provide a basis for interpreting the IR spectrum of this compound, where characteristic peaks for the aromatic ring, the formyl C-H, and the two carbonyl groups are expected.

Table 1: Characteristic Infrared Absorption Frequencies for Related Amide Compounds

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | 2-Formyl-N-methylbenzamide | 1680 | |

| Formyl C=O | 2-Formyl-N-methylbenzamide | 1705 |

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Advanced Spectroscopic Probes in Related Systems (e.g., XPS, EPR) for Electronic Structure

Advanced spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) spectroscopy offer deeper insights into the electronic structure of molecules.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgucdavis.edu In studies of substituted benzamides, XPS has been used to characterize catalysts and the surface of materials. For example, it was employed to confirm the presence of palladium nanoparticles in a mesoporous silica (B1680970) composite used for the ortho-arylation of benzamides. researchgate.net The binding energies of core-level electrons are sensitive to the chemical environment, providing information about oxidation states and functional groups.

Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. wikipedia.org It is particularly useful for investigating organic radicals and paramagnetic metal complexes. wikipedia.orgjove.com While this compound itself is not a radical, EPR can be used to study radical intermediates formed in reactions involving this compound or related aromatic aldehydes. For example, EPR has been used to study the antioxidant behavior of compounds in the autoxidation of aliphatic aldehydes and to investigate radical-mediated oxidation of aromatic compounds. jove.comresearchgate.net The technique provides information about the identity and environment of the unpaired electron. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylbenzamide |

| 2-formyl-N-methylbenzamide |

| N,N-dimethylacetamide |

| Cerium oxide |

| N'-acetyl-4-formyl-N'-phenylbenzohydrazide |

| Palladium |

Computational and Mechanistic Investigations of 3 Formyl N,n Dimethylbenzamide Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and orbital energies, which collectively govern the molecule's reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules the size of 3-formyl-N,N-dimethylbenzamide. abinit.orgrutgers.edu DFT calculations are employed to determine ground state geometries, bond lengths, bond angles, and the distribution of electron density. Functionals like B3LYP, often combined with basis sets such as 6-31G**, are used to model the system. rsc.org Such studies can elucidate noncovalent interactions, like C-H···O and C-H···N interactions, which can influence the molecule's conformation and its interactions with other species. rsc.org

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting chemical reactivity. For an aromatic amide, the HOMO is typically distributed over the benzene (B151609) ring and the amide group, while the LUMO is often located on the carbonyl group and the aromatic ring. The presence of the electron-withdrawing formyl group at the meta position would be expected to influence the energies and distributions of these orbitals.

As specific DFT data for this compound is not available in the reviewed literature, a data table for its ground state and molecular orbital properties cannot be provided.

Ab Initio Calculations for Conformational Analysis

Ab initio (from first principles) calculations are essential for exploring a molecule's conformational landscape. ias.ac.in For this compound, key conformational questions include the rotational barrier around the C-N amide bond and the torsional angle (ω) between the plane of the phenyl ring and the amide group. nih.govmdpi.com

Studies on similar N,N-dimethylbenzamides show that the planarity of the system is a critical factor. nih.govresearchgate.net The rotation around the C(O)-N bond is hindered due to the partial double bond character, a phenomenon known as amide resonance. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can accurately calculate the energy barriers for this rotation. mdpi.com Furthermore, these calculations can determine the most stable conformation by analyzing the potential energy surface with respect to the rotation of the dimethylamino group and the formyl group relative to the benzene ring. For N,N-dimethylbenzamide, calculations have shown that the amide group is often twisted out of the plane of the aromatic ring to minimize steric hindrance. nih.gov A similar non-planar conformation would be expected for this compound.

Specific ab initio conformational energy data for this compound is not available in the reviewed literature, and therefore, a data table cannot be presented.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, identifying short-lived intermediates and high-energy transition states that are often difficult to detect experimentally.

Transition State Analysis of Key Reactions (e.g., Formylation, Amidation, C-N Cleavage)

The synthesis and reactions of this compound involve several key transformations whose mechanisms can be elucidated computationally.

Formylation: The introduction of the formyl group onto the aromatic ring can occur via reactions like the Vilsmeier-Haack reaction, which involves an electrophilic aromatic substitution mechanism. nih.gov Computational analysis would identify the transition state for the attack of the aromatic ring on the Vilsmeier reagent.

Amidation: The formation of the amide bond, for instance, from a 3-formylbenzoyl chloride and dimethylamine (B145610), proceeds through a nucleophilic acyl substitution mechanism. DFT calculations can model the tetrahedral intermediate formed and the transition states for its formation and collapse.

C-N Cleavage: The cleavage of the amide C-N bond is a challenging but important reaction. Computational studies on N,N-dimethylbenzamide show this can be catalyzed by various species. researchgate.netscience.gov DFT calculations are used to find the transition states for the key steps, such as the oxidative addition of the C-N bond to a metal center or the nucleophilic attack on the carbonyl carbon. researchgate.netacs.org For example, Rh(III)-catalyzed reactions have been computationally shown to proceed via C-H activation and subsequent C-N bond formation, with identifiable transition states for each step. acs.org

Energetic Profiles and Reaction Coordinate Diagrams

For a multi-step reaction, the diagram reveals the rate-determining step—the transition state with the highest energy relative to the preceding intermediate or reactant. For instance, in the CeO₂-catalyzed alcoholysis of N,N-dimethylbenzamide, DFT calculations identified the rate-determining step as the addition of a lattice oxygen atom from the catalyst to the amide's carbonyl carbon. researchgate.net A similar diagram for the synthesis or a reaction of this compound would provide crucial insights into its kinetics and the feasibility of the proposed mechanism. acs.org

Influence of Catalysts and Solvent Effects on Reaction Mechanisms

Computational modeling is indispensable for understanding how catalysts and solvents influence reaction pathways.

Catalysts: A catalyst provides an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction between the substrate (this compound) and the catalyst. For example, in the N-formylation of amines, DFT calculations have shown how catalysts can activate hydrosilanes or stabilize carbamate (B1207046) intermediates. acs.org The role of Lewis acids in activating the carbonyl group for nucleophilic attack is another area where computation provides clarity. nih.gov

Solvent Effects: Solvents can significantly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. The influence of the solvent is often incorporated into calculations using implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) method, or by explicitly including solvent molecules in the calculation. researchgate.net Studies on transamidation reactions have noted the importance of solvent polarity, which can be rationalized by modeling the stabilization of polar transition states. nih.gov Given that N,N-dimethylformamide (DMF) is a common solvent that can also act as a reagent or catalyst, computational studies are vital to unravel its multiple roles in a reaction. nih.govmdpi.com

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the reactivity and selectivity of organic molecules. By modeling the electronic structure and energetic landscapes of reactants, transition states, and products, researchers can gain insights into reaction feasibility, regioselectivity, and stereoselectivity. For this compound, these computational approaches can be applied to forecast its behavior in a variety of undiscovered reactions.

The reactivity of this compound is governed by the interplay of its three key functional groups: the formyl (-CHO) group, the N,N-dimethylamide [-CON(CH₃)₂] group, and the aromatic ring to which they are attached. The formyl group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, it activates the ring for nucleophilic aromatic substitution. The N,N-dimethylamide group, while also possessing a carbonyl, can act as a directing group in certain metal-catalyzed C-H activation reactions.

Computational studies on substituted benzamides have demonstrated that the nature and position of substituents significantly influence their reactivity. For instance, DFT calculations on O-substituted benzamides in Rh(III)-catalyzed C-H activation have shown that the coordinating ability of the substituent can control the reaction pathway, leading to different products. rsc.org It can be predicted that the formyl group in this compound would similarly influence the regioselectivity of such C-H functionalization reactions.

Furthermore, DFT can be employed to calculate various reactivity descriptors for this compound. These descriptors, including frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, provide a quantitative measure of the molecule's electrophilic and nucleophilic sites. Such calculations would likely confirm the electrophilic nature of the formyl carbon and the carbons ortho and para to the formyl group, as well as the nucleophilic character of the formyl oxygen and the amide nitrogen. This information is crucial for predicting the outcomes of reactions with various nucleophiles and electrophiles.

A theoretical investigation into the rotational barriers of the amide C-N bond can also provide insights into the molecule's conformational dynamics, which can play a role in its reactivity. Studies on similar N,N-dimethylamides have utilized dynamic NMR spectroscopy and DFT calculations to determine these rotational energy barriers. mdpi.com

Table 1: Predicted Reactivity Sites of this compound Based on Computational Models

| Site | Predicted Reactivity | Rationale from Computational Models |

|---|---|---|

| Formyl Carbon | Highly Electrophilic | Strong positive charge predicted by electrostatic potential maps; low-lying LUMO localized on the C=O bond. |

| Formyl Oxygen | Nucleophilic/H-bond Acceptor | High negative charge density; a likely site for protonation or coordination to Lewis acids. |

| Amide Carbonyl Carbon | Electrophilic | Positive charge, though generally less reactive towards nucleophiles than the formyl carbon due to resonance with the nitrogen lone pair. |

| Amide Nitrogen | Weakly Nucleophilic/Basic | The lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. |

| Aromatic Ring | Deactivated towards Electrophilic Attack | The electron-withdrawing formyl group reduces electron density in the ring. |

By simulating the reaction pathways of this compound with various reagents, computational chemistry can guide the design of novel synthetic transformations, optimizing reaction conditions and predicting the formation of desired products with high selectivity.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612) (D), carbon-12 with carbon-13), the fate of the labeled atom can be monitored using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, isotopic labeling can be employed to unravel the mechanisms of its reactions in several ways:

Tracing the Formyl Group: The formyl hydrogen can be replaced with deuterium to create 3-(deuterioformyl)-N,N-dimethylbenzamide. The position of the deuterium atom in the products of a reaction can reveal whether the formyl group has been oxidized, reduced, or has participated in a C-H activation step. For example, in a reduction reaction, the presence of a deuterated hydroxymethyl group (-CDHOH) would confirm that the formyl group was the site of reduction.

Investigating the N,N-dimethylamide Group: The methyl groups on the amide nitrogen can be labeled with deuterium or carbon-13. This would be particularly useful in studying reactions that involve the potential cleavage of the C-N bond or demethylation. For instance, in metabolic studies, the detection of deuterated or ¹³C-labeled dimethylamine would provide strong evidence for the hydrolytic cleavage of the amide bond.

Probing Aromatic C-H Activation: Specific hydrogen atoms on the aromatic ring can be replaced with deuterium. This allows for the investigation of regioselectivity in C-H activation/functionalization reactions. By analyzing the product distribution and the position of the deuterium label, the directing group ability of the formyl and amide groups can be experimentally determined.

Kinetic Isotope Effect (KIE) Studies: Measuring the rate of a reaction with the isotopically labeled compound versus the unlabeled compound can reveal whether the bond to the labeled atom is broken in the rate-determining step of the reaction. A significant KIE (kH/kD > 1) for a reaction involving deuterated this compound would indicate that the C-H (or C-D) bond is cleaved in the slowest step of the mechanism. This is a powerful tool for distinguishing between different proposed mechanistic pathways. For example, the metabolic oxidation of some drug molecules has been shown to be mitigated by the incorporation of deuterium at the oxidation site, a direct consequence of the KIE. nih.gov

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Labeled Position | Isotope | Mechanistic Question to Address | Analytical Technique |

|---|---|---|---|

| Formyl Hydrogen | D | Fate of the formyl group in redox reactions; involvement in C-H activation. | NMR, MS |

| Amide Methyl Groups | D, ¹³C | Amide bond cleavage; N-demethylation pathways. | NMR, MS |

| Aromatic Ring (specific positions) | D | Regioselectivity of C-H functionalization; directing group effects. | NMR, MS |

The synthesis of isotopically labeled this compound can be achieved through various synthetic routes, for instance, by using labeled starting materials or through isotopic exchange reactions on the final molecule. The insights gained from these isotopic labeling experiments, when combined with computational predictions, provide a robust and comprehensive understanding of the chemical behavior of this compound.

Advanced Applications of 3 Formyl N,n Dimethylbenzamide in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block

The reactivity of 3-formyl-N,N-dimethylbenzamide is dictated by its two primary functional groups. The aldehyde group is a classic electrophilic center, readily participating in a wide array of nucleophilic additions and condensation reactions. Simultaneously, the N,N-dimethylamide group can act as a directing group in metal-catalyzed C-H activation reactions, guiding the substitution to the ortho positions (2 and 6) of the benzene (B151609) ring. This dual functionality allows for a diverse range of chemical transformations, establishing the compound as a key intermediate in the synthesis of more complex molecules.

Preparation of Complex Pharmaceutical Intermediates

The benzamide (B126) structural motif is a cornerstone in medicinal chemistry, and its derivatives are integral to the synthesis of numerous therapeutic agents. guidechem.com Substituted benzamides, including those with formyl groups, are recognized as important intermediates for pharmaceuticals. guidechem.com For instance, the related compound, 4-formyl-N,N-dimethylbenzamide, has been identified as a potent tyrosine kinase inhibitor, highlighting the potential of this class of compounds in drug discovery. biosynth.com

The formyl group on this compound provides a reactive handle for elaboration into more complex structures commonly found in pharmaceuticals. It can be readily converted into other functional groups, such as a hydroxylmethyl group via reduction or a carboxylic acid group via oxidation. These transformations are fundamental steps in building the side chains and heterocyclic systems of larger drug molecules. Furthermore, the amide functionality itself is a key feature, contributing to the biological activity and pharmacokinetic properties of the final drug product. guidechem.com

Synthesis of Agro-Chemical Precursors

The utility of benzamide derivatives extends into the agrochemical industry, where they serve as precursors to herbicides and pesticides. guidechem.comsolubilityofthings.com A prominent example is the sulfonylurea herbicide Foramsulfuron, which incorporates a formylamino-N,N-dimethylbenzamide structure. nih.gov The synthesis of such complex agrochemicals often relies on the sequential modification of a core benzamide scaffold.

The synthesis of Foramsulfuron involves the reaction of N,N-dimethyl-2-sulfamoylchloride-4-formylamino benzamide with 2-amino-4,6-dimethoxypyrimidine. nih.gov This demonstrates the industrial relevance of formyl-substituted benzamides in creating sophisticated molecules for crop protection. The 3-formyl isomer of N,N-dimethylbenzamide is a viable starting point for analogous agrochemicals, where the formyl group can be used to introduce other functionalities or participate in cyclization reactions to form heterocyclic systems, a common feature in modern agrochemicals.

Utility in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally distinct molecules from a single starting material. The bifunctional nature of this compound makes it an ideal candidate for such pathways. The presence of two distinct reactive sites—the formyl group and the aromatic ring activated by the amide directing group—enables selective and sequential reactions.

For example, the formyl group can undergo a Wittig reaction to introduce a carbon-carbon double bond, while the amide group can direct a metal-catalyzed C-H arylation at an ortho position. The order of these reactions can be switched to produce different isomers and scaffolds. Research on related N,N-dimethylbenzamide has shown that it can undergo divergent reactions with organometallic reagents, leading to either methylenation or other nucleophilic additions, depending on the specific metal and reaction conditions. acs.org Similarly, multi-component cascade reactions involving 3-formylchromones illustrate how a formyl group can orchestrate complex molecular assemblies in a single pot. researchgate.net This capacity for controlled, multi-directional reactivity makes this compound a valuable tool for generating molecular diversity in chemical libraries for drug discovery and materials science.

Development of Functional Materials

The unique electronic and structural properties of this compound also lend themselves to the development of advanced functional materials. The aromatic core, combined with reactive and interactive functional groups, provides a platform for designing polymers, coatings, and supramolecular structures with tailored properties.

Precursor for Polymers and Functional Coatings

The aldehyde and amide functionalities of this compound offer several avenues for polymerization. The formyl group can participate in condensation polymerization with phenols or amines to create networks of polymers. The resulting materials could have applications as functional coatings, where the inherent properties of the benzamide unit, such as thermal stability and solvency, can be advantageous. solubilityofthings.combioengineer.org While specific research on polymers derived directly from this compound is not widely documented, the principles of polymer chemistry suggest its potential as a monomer or cross-linking agent. The N,N-dimethylamide group can enhance the solubility and processing characteristics of the resulting polymers. solubilityofthings.com

| Potential Polymerization Reaction | Co-monomer | Potential Polymer Type |

| Condensation Polymerization | Phenols (e.g., Bisphenol A) | Phenolic Resins |

| Condensation Polymerization | Diamines (e.g., Hexamethylenediamine) | Polyamines/Polyimines |

| Reductive Amination then Polymerization | Diols | Poly(aminoalcohols) |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonds, π-π stacking, and dipole-dipole forces. The structural features of this compound make it an excellent candidate for incorporation into such assemblies.

The formyl group's oxygen atom and the amide's oxygen atom are both strong hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. These features facilitate the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. X-ray diffraction studies of related molecules, such as N'-acetyl-4-formyl-N'-phenylbenzohydrazide, have confirmed the formation of extensive hydrogen-bonding networks that stabilize the crystal structure. researchgate.net The ability of aromatic amides to form imidoyl chlorides has also been explored as a way to create "supramolecular protecting groups" that control aggregation. scispace.com This capacity for controlled intermolecular interaction is crucial for the bottom-up fabrication of novel materials with applications in sensing, catalysis, and molecular recognition.

Applications in Ligand Design for Coordination Chemistry

The compound this compound serves as a versatile building block in the design of sophisticated ligands for coordination chemistry. Its utility stems from the presence of two key functional groups: the reactive aldehyde (formyl) group at the 3-position and the N,N-dimethylbenzamide moiety. While not typically employed as a ligand in its unmodified form, its true value lies in its potential as a precursor for synthesizing multidentate ligand systems through straightforward chemical modifications.

The primary site for elaboration is the formyl group. This electrophilic group is highly susceptible to condensation reactions with various nucleophiles, most notably primary amines, hydrazines, and hydroxylamines, to yield Schiff base ligands. researchgate.net This reaction provides a modular and high-yielding route to a vast library of ligands where the steric and electronic properties can be systematically tuned by varying the amine component. For instance, condensation with a primary amine (R-NH₂) results in an imine linkage (-CH=N-R), which introduces a new nitrogen donor atom for metal coordination. If the 'R' group contains additional donor atoms (e.g., a pyridine (B92270) ring or another amino group), a polydentate ligand is formed, capable of forming stable chelate rings with a metal ion. Such Schiff base complexes are fundamental in catalysis, materials science, and bioinorganic chemistry. chemmethod.com

Therefore, this compound is a valuable synthon for creating ligands with tailored properties. The combination of a modifiable formyl group and a coordinating amide moiety allows for the construction of complex molecular architectures capable of binding to metal ions in a predictable and controlled manner.

Investigation as a Hydrotropic Agent for Chemical Processes

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble compound. chem960.com While this compound itself has not been extensively documented as a hydrotropic agent, its parent compound, N,N-dimethylbenzamide (DMBA) , is a known and potent hydrotrope. sigmaaldrich.comrifanalitica.it

Research has demonstrated that DMBA can enhance the solubility of various poorly water-soluble drugs by factors of 1000 to 10,000. nih.govresearchgate.net This makes it a more powerful solubilizing agent for hydrophobic compounds compared to other hydrotropes like N,N-diethylnicotinamide (DENA). nih.gov The superior performance of DMBA is attributed to its greater hydrophobicity and a more pronounced tendency to self-associate in aqueous solutions. nih.gov The mechanism of hydrotropic action is believed to involve the formation of molecular aggregates that can encapsulate or interact with the insoluble solute molecules, effectively shielding them from the aqueous environment. chem960.comresearchgate.net Key to this process is achieving a "Minimum Hydrotrope Concentration" (MHC), which is the threshold concentration required to initiate a significant increase in solubility. sapub.org

Self-Aggregation: The alteration in molecular polarity and the potential for new intermolecular interactions (e.g., dipole-dipole involving the formyl group) could change the concentration at which self-aggregation occurs (the MHC) and the geometry of the aggregates formed.

Solute-Hydrotrope Interactions: The primary driving force for solubilization is the favorable interaction between the hydrotrope and the solute, often involving π-π stacking between aromatic rings. researchgate.net The electron-withdrawing nature of the formyl group would modify the electron density of the benzamide's aromatic ring, thereby altering the strength of these crucial π-π interactions with solute molecules.

While specific experimental data for this compound is pending, the established efficacy of its parent compound provides a strong foundation for its investigation as a tunable hydrotropic agent for various chemical processes, including organic synthesis, separations, and pharmaceutical formulations.

Research Findings on the Hydrotropic Solubilization by N,N-Dimethylbenzamide (DMBA)

The following table summarizes the significant solubility enhancement of various poorly soluble drugs in the presence of DMBA, demonstrating its effectiveness as a hydrotropic agent.

| Drug | Intrinsic Solubility (S₀) | Solubility in 1.5 M DMBA (S_total) | Solubility Enhancement (S_total / S₀) |

| Griseofulvin | 1.8 x 10⁻⁵ M | 2.5 x 10⁻² M | ~1389 |

| Paclitaxel | 4.8 x 10⁻⁷ M | 1.4 x 10⁻³ M | ~2917 |

| Anthracene | 1.5 x 10⁻⁷ M | 1.7 x 10⁻³ M | ~11333 |

| Naphthalene | 2.4 x 10⁻⁴ M | 1.1 x 10⁻¹ M | ~458 |

Data sourced from a study on the solubilizing ability of aromatic hydrotropes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.